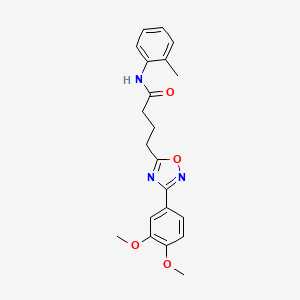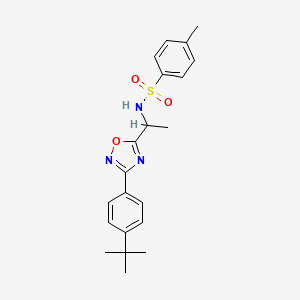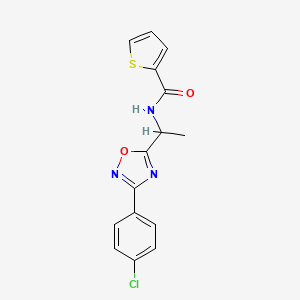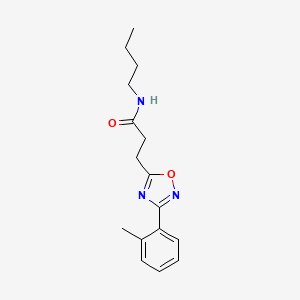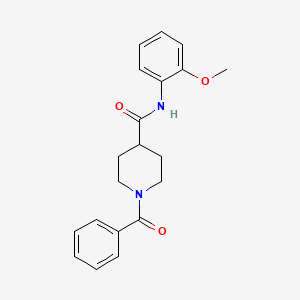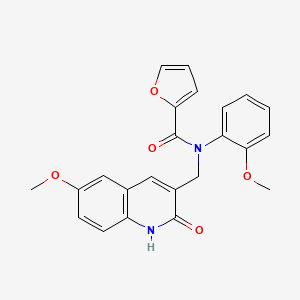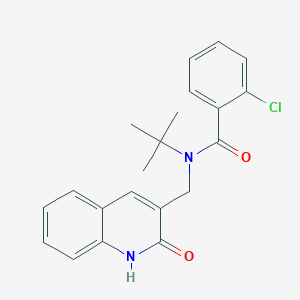
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQR695, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide's mechanism of action involves the inhibition of a protein called PARP1, which plays a crucial role in DNA repair. Inhibition of PARP1 leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects
In addition to its anti-tumor and anti-inflammatory effects, N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to have other biochemical and physiological effects. For example, it has been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components. N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to modulate the immune system, potentially making it a candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is its specificity for PARP1, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can be addressed through the development of prodrugs or formulation strategies.
Future Directions
For the study of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide include the development of combination therapies and PARP inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-3-formylquinoline with N-(tert-butyl)-2-chlorobenzamide. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide.
Scientific Research Applications
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-tert-butyl-2-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-21(2,3)24(20(26)16-9-5-6-10-17(16)22)13-15-12-14-8-4-7-11-18(14)23-19(15)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXIDSFGAXCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-chloro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

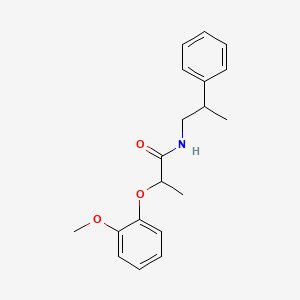
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)
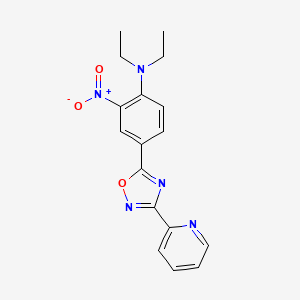

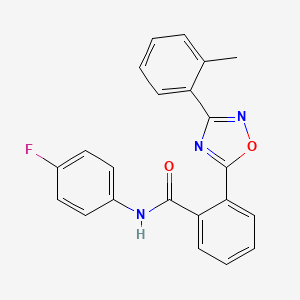
![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
